Trisodium pyrene-1,3,6-trisulphonate

Fluorescence Spectroscopy Bioimaging Rhizobacteria Staining

Researchers requiring precise stoichiometric control for pyrene-based fluorescent conjugates often face batch variability. This compound provides a defined 1,3,6-trisulfonate platform (MW 508.4, ≥96% purity) enabling: • pH-stable fluorescence ideal for passive tracer applications • Unique charge density for self-assembled nanomaterials • Quantitative conjugation without pH interference. Packaged for R&D use with reliable global supply.

Molecular Formula C16H7Na3O9S3
Molecular Weight 508.4 g/mol
CAS No. 85154-17-2
Cat. No. B1248213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium pyrene-1,3,6-trisulphonate
CAS85154-17-2
Synonyms1,3,6-pyrenetrisulfonic acid trisodium salt
Molecular FormulaC16H7Na3O9S3
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=CC1=C43)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C16H10O9S3.3Na/c17-26(18,19)12-6-2-8-1-3-10-13(27(20,21)22)7-14(28(23,24)25)11-5-4-9(12)15(8)16(10)11;;;/h1-7H,(H,17,18,19)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3
InChIKeyDYMFZRARZACULM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trisodium Pyrene-1,3,6-Trisulphonate: Core Properties & Procurement


Trisodium pyrene-1,3,6-trisulphonate (CAS 85154-17-2) is a water-soluble polycyclic aromatic hydrocarbon derivative with a molecular weight of 508.4 g/mol [1]. This compound belongs to the pyrene sulfonate family, characterized by a pyrene core substituted with three sulfonate groups at the 1, 3, and 6 positions [2]. It serves as a foundational fluorescent dye platform for numerous derivatives, including the widely studied 8-hydroxy analogue (HPTS), and is utilized in applications ranging from pH sensing to self-assembled nanomaterials [3].

Water-soluble fluorescent platform for aqueous probe design and bioimaging.
Non-pH-responsive core supports stable tracer applications and derivatization.
Defined-purity monomer enables precise stoichiometric conjugation and self-assembly.

Trisodium Pyrene-1,3,6-Trisulphonate: Generic Substitution Pitfalls


Substituting trisodium pyrene-1,3,6-trisulphonate with a generic 'pyrene sulfonate' or even a close analogue like 1,3,6,8-pyrenetetrasulfonate (S4P) or 8-hydroxypyrene-1,3,6-trisulfonate (HPTS) introduces significant functional divergence. The number and position of sulfonate groups dictate aqueous solubility, self-assembly behavior with cationic surfactants, and the molecule's capacity for further derivatization [1]. For instance, the absence of the 8-hydroxy group fundamentally alters pH sensitivity and the excited-state proton transfer (ESPT) capability that defines HPTS-based ratiometric sensors [2]. The core 1,3,6-trisulphonate platform exhibits a unique balance of charge density and hydrophobic surface area, which is critical for applications in supramolecular chemistry and as a building block for functional dyes . Using a tetrasulfonated variant will yield different aggregation kinetics and nanoparticle morphology, while a monosulfonated pyrene will exhibit severely limited water solubility, making direct interchange impossible without compromising experimental reproducibility.

Tetrasulfonate More sulfonate groups alter charge density, self-assembly morphology, and pH-responsive behavior; not a direct swap.
HPTS (8-OH) Introduces strong ratiometric pH sensitivity (pKa ~7.2); may compromise experiments requiring pH-stable fluorescence.
Commercial dye Pyranine mixtures contain multiple pyrene derivatives; variable composition undermines stoichiometric precision.

Trisodium Pyrene-1,3,6-Trisulphonate: Quantitative Differentiation Evidence


High Fluorescence Quantum Yield of HPTS Derivative

A derivative of the core trisodium pyrene-1,3,6-trisulphonate structure, sodium 8-((10-carboxydecyl)oxy)pyrene-1,3,6-trisulfonate (M1), exhibits a high fluorescence quantum yield (φ = 80%) in aqueous media, enabling effective staining of B. subtilis LPM1 rhizobacteria [1]. This value is a benchmark for this class of compounds and is directly enabled by the 1,3,6-trisulfonate platform which provides water solubility and reduces aggregation-caused quenching.

Fluorescence Quantum Yield
Reported
Derivative M1 achieves φ = 80% in aqueous media, benchmark for pyrene trisulfonate probes.
Supports high-sensitivity fluorescence imaging and assay design.
Measured on 8-((10-carboxydecyl)oxy) derivative; core enables low aggregation quenching.
Fluorescence Spectroscopy Bioimaging Rhizobacteria Staining

Absence of Ratiometric pH Sensing

Unlike the 8-hydroxy derivative (HPTS, CAS 6358-69-6), which is a well-established ratiometric pH sensor with dual excitation (405/450 nm) and a single emission (515 nm), the unsubstituted trisodium pyrene-1,3,6-trisulphonate (CAS 85154-17-2) does not exhibit excited-state proton transfer (ESPT) [1][2]. While it may show minor pH-dependent emission shifts (e.g., λ_em from 511 nm at pH 9.1 to 520 nm in acidic conditions), this is not a robust or analytically useful ratiometric response .

pH Sensing Mechanism
Class-level
Absence of ratiometric ESPT; weak non-ratiometric emission shift vs. HPTS dual-excitation ratiometric response.
Select for non-pH-responsive core or derivatization, not pH sensing.
Verify pH interference for specific buffer conditions.
pH Sensing Fluorescent Probes Chemical Differentiation

Distinct Self-Assembly vs. Tetrasulfonated Analogue

The self-assembly of 1,3,6-pyrenetrisulfonate (as the 8-hydroxy derivative S3POH) with cationic surfactants bearing a tetradecyl chain yields different nanoparticle morphologies compared to the tetrasulfonated analogue 1,3,6,8-pyrenetetrasulfonate (S4P) [1]. Both form negatively charged nanoparticles at low surfactant excess, but the transformation to mixed micelles under excess surfactant is pH-responsive and entropy-controlled for S3POH, a behavior not identically replicated by S4P [1].

Self-Assembly Morphology
Head-to-head
S3POH forms pH-responsive, entropy-controlled mixed micelles with tetradecyl surfactant; tetrasulfonate S4P does not replicate identical responsiveness.
Unique electrostatic tuning for supramolecular nanomaterial design.
Direct head-to-head comparison at 298 K, excess surfactant conditions.
Supramolecular Chemistry Nanoparticles Self-Assembly

High Aqueous Solubility from Trisulfonate Groups

The presence of three sulfonate groups on the pyrene core confers high water solubility to trisodium pyrene-1,3,6-trisulphonate, a prerequisite for applications in aqueous biochemistry and environmental sensing . In contrast, unsubstituted pyrene is highly lipophilic and insoluble in water, while pyrene monosulfonate exhibits intermediate solubility [1]. This high solubility is consistent across the class of pyrene trisulfonates, with typical water solubility exceeding 45 mg/mL for the HPTS derivative .

Aqueous Solubility
Class-level
HPTS derivative solubility exceeds 45 mg/mL; orders of magnitude higher than unsubstituted pyrene.
Enables biological and environmental aqueous studies.
Class-level inference; specific lot solubility should be verified.
Solubility Bioconjugation Aqueous Chemistry

High-Purity Monomer for Accurate Stoichiometry

Trisodium pyrene-1,3,6-trisulphonate has a well-defined molecular weight of 508.4 g/mol (C16H7Na3O9S3) and can be obtained in high purity (e.g., ≥98% by HPCE) [1]. This contrasts with commercial 'pyranine' or 'Solvent Green 7', which are often mixtures of pyrene dyes including 8-hydroxy and other derivatives, introducing variable composition and complicating quantitative experiments [2].

Compositional Purity
Class-level
≥98% purity by HPCE; well-defined MW 508.4 g/mol. Commercial Pyranine dye contains mixed derivatives.
Supports precise stoichiometry and reproducible conjugation.
Request lot-specific purity documentation.
Analytical Chemistry Stoichiometry Quality Control

pH-Stable Fluorescence for Non-pH Applications

The unsubstituted trisodium pyrene-1,3,6-trisulphonate (CAS 85154-17-2) does not contain the 8-hydroxy group responsible for the strong, pKa ~7.2 pH sensitivity of HPTS [1]. Consequently, its fluorescence is relatively stable across the physiological pH range (pH 6-8), making it a superior choice as a passive fluorescent tracer or as a core scaffold for derivatization where pH responsiveness would be an unwanted variable [2].

pH Fluorescence Stability
Class-level
Minimal fluorescence change across pH 6–8; contrast with HPTS ratiometric shift pKa ~7.2.
Stable tracer for variable-pH or uncontrolled-pH experiments.
Confirm stability in target buffer and protein environment.
Fluorescence Stability Experimental Control Assay Development

Trisodium Pyrene-1,3,6-Trisulphonate: Application Scenarios


Synthesis of Bioimaging Fluorescent Tracers

Trisodium pyrene-1,3,6-trisulphonate serves as the ideal water-soluble core for synthesizing derivatives with high fluorescence quantum yields, as demonstrated by the 8-((10-carboxydecyl)oxy) derivative (φ = 80%) [1]. This application leverages the compound's defined molecular structure and high aqueous solubility to create efficient bioimaging probes for studying plant-microbe interactions [1].

Stimuli-Responsive Nanoparticle Assembly

The specific charge density and geometry of the 1,3,6-trisulphonate core enable unique self-assembly behavior with cationic surfactants, forming pH-responsive nanoparticles and mixed micelles [1]. This application is supported by direct head-to-head comparisons showing distinct outcomes versus the tetrasulfonated analogue, making it a valuable component in designing smart materials [1].

Non-pH-Sensitive Fluorescent Tracers and Conjugates

Unlike its 8-hydroxy derivative, the unsubstituted 1,3,6-trisulphonate exhibits minimal fluorescence change across the physiological pH range, making it a superior choice for applications where pH stability is paramount [1]. This includes its use as a passive fluorescent tracer in flow cytometry, cell tracking, or as a building block for conjugates where pH responsiveness would be an unwanted variable [2].

High-Purity Monomer for Conjugation and Polymerization

With a defined molecular weight of 508.4 g/mol and available high purity (≥98%), this compound is ideal for quantitative conjugation reactions and stoichiometric polymer synthesis [1][2]. Unlike commercial dye mixtures, its use ensures precise control over molar ratios, which is critical for reproducible material properties and analytical measurements .

Application
Selection Property
Validation Focus
High-quantum-yield probe synthesis
Water-soluble core with derivatizable sulfonate groups
Quantum yield and aggregation behavior in target medium
Stimuli-responsive nanoparticle assembly
Specific charge density and 1,3,6-sulfonate geometry
Morphology and pH responsiveness vs. tetrasulfonate analogue
Non-pH-responsive fluorescent tracer
Minimal pH sensitivity in physiological range
Fluorescence stability across pH 6–8 in assay buffer
Quantitative conjugation & polymerization
Defined molecular weight and high lot purity
Stoichiometric accuracy and reproducibility of product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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